molecular formula C12H13BrF3NO2 B1444209 Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate CAS No. 872614-77-2

Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate

Cat. No.: B1444209
CAS No.: 872614-77-2
M. Wt: 340.14 g/mol
InChI Key: RFFNYAOHCLVHST-UHFFFAOYSA-N
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Description

Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate is an organic compound. It is similar to tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate, which is used for research related to life sciences .


Synthesis Analysis

The synthesis of compounds similar to this compound has been discussed in various studies. For instance, the synthesis and applications of trifluoromethylpyridines, a key structural motif in active agrochemical and pharmaceutical ingredients, have been explored . Another study discussed the synthesis of tert-Butyl Bromoacetate .

Scientific Research Applications

Synthesis and Characterization of Substituted Phenyl Azetidines

The synthesis of tert-butyl-2-(4-bromo phenyl)-3-hydroxy propyl carbamate (4a) involves the reaction of 2-(4-bromo phenyl) methyl cyanide with ethylchloroformate and subsequent steps leading to antimicrobial compounds. This pathway is significant for the development of potential antimicrobial agents, indicating the chemical's role in pharmaceutical research (Doraswamy & Ramana, 2013).

Synthesis and Antimicrobial activity of Oxadiazoles and Triazoles Derivatives

Tert-butyl carbazate is used to synthesize derivatives like 5-tert-butoxy-4H-1, 2, 4-triazole-3-thiol, showcasing its potential in creating compounds with antimicrobial activity. This highlights the chemical's utility in designing new antimicrobial substances (Ghoneim & Mohamed, 2013).

Novel Reduction of Perfluoroalkyl Ketones

Tert-butyl N-(2-bromophenyl)carbamate's reaction with ethyl perfluorooctanoate, leading to unexpected reduction products, demonstrates the compound's reactivity and potential for producing unique chemical structures, useful in understanding reaction mechanisms and synthesizing new materials (Sokeirik et al., 2006).

Heterodifunctional Polyfluorene Building Blocks

The compound is utilized in the synthesis of polyfluorene building blocks, crucial for creating nanoparticles with applications in optoelectronics and photonics. The brightness emission-tuned nanoparticles indicate the compound's significance in materials science, particularly in developing new materials for optical applications (Fischer et al., 2013).

Relay Propagation of Crowding

Research on the tert-butyl group's role as both an emitter and transmitter of steric pressure in chemical structures provides insights into molecular interactions and steric effects. This is crucial for understanding reaction mechanisms and designing molecules with desired properties (Schlosser et al., 2006).

Organic Photovoltaic Materials

The compound is utilized in synthesizing donor building blocks like triarylamino derivatives for organic photovoltaic materials, highlighting its importance in renewable energy research and the development of solar cell technology (Chmovzh & Rakitin, 2021).

OLEDs Applications

The compound's use in synthesizing four-membered red iridium(iii) complexes with applications in OLEDs demonstrates its significance in the field of display technology and lighting systems. The research on Ir-S-P-S structures indicates the compound's potential in advancing OLED technology (Su & Zheng, 2019).

Properties

IUPAC Name

tert-butyl N-[4-bromo-3-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3NO2/c1-11(2,3)19-10(18)17-7-4-5-9(13)8(6-7)12(14,15)16/h4-6H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFNYAOHCLVHST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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